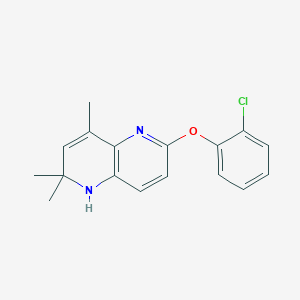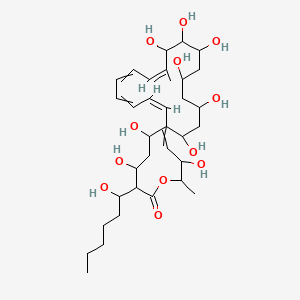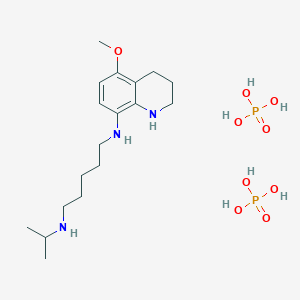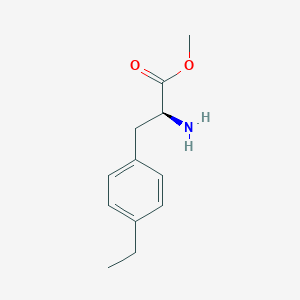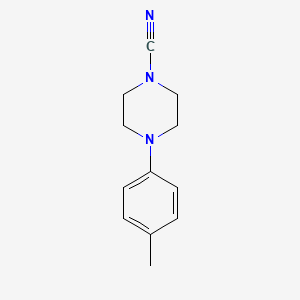
4-(4-Methylphenyl)piperazine-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylphenyl)piperazine-1-carbonitrile is a chemical compound characterized by the presence of a piperazine ring substituted with a 4-methylphenyl group and a carbonitrile group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)piperazine-1-carbonitrile can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Deprotection of these intermediates can then yield the desired compound.
Industrial Production Methods
Industrial production of piperazine derivatives, including this compound, often involves large-scale cyclization reactions and subsequent purification steps. The use of solid-phase synthesis and photocatalytic methods has also been explored to enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methylphenyl)piperazine-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperazine compounds .
Applications De Recherche Scientifique
4-(4-Methylphenyl)piperazine-1-carbonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(4-Methylphenyl)piperazine-1-carbonitrile involves its interaction with specific molecular targets. For example, it has been shown to affect mitochondrial membrane potential and plasma membrane potential in certain cell types . This compound can also act as a permeation enhancer, increasing the permeability of intestinal epithelial cells . The exact pathways involved may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(4-Methylphenyl)piperazine-1-carbonitrile include other piperazine derivatives such as:
- 1-Phenylpiperazine
- 1-(4-Methylphenyl)piperazine
- 1-Methyl-4-phenylpiperazine
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the carbonitrile group, in particular, can impart unique properties that make it suitable for specific applications .
Propriétés
Numéro CAS |
89026-62-0 |
|---|---|
Formule moléculaire |
C12H15N3 |
Poids moléculaire |
201.27 g/mol |
Nom IUPAC |
4-(4-methylphenyl)piperazine-1-carbonitrile |
InChI |
InChI=1S/C12H15N3/c1-11-2-4-12(5-3-11)15-8-6-14(10-13)7-9-15/h2-5H,6-9H2,1H3 |
Clé InChI |
ZEHULZVRMZYGBA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2CCN(CC2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(methylsulfanyl)phenyl]-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B14138449.png)
![6-(5-Iodofuran-2-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B14138453.png)
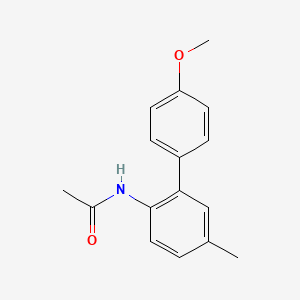
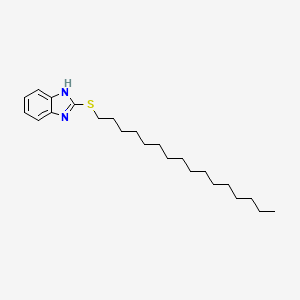
![[2-(2-methoxyphenyl)-2-oxoethyl] 2-(1,4-dioxo-3H-phthalazin-2-yl)acetate](/img/structure/B14138460.png)
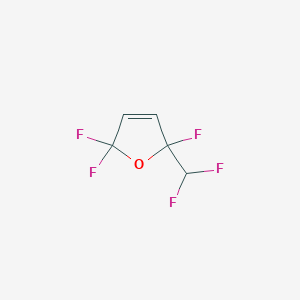
![2-[(Z)-1-chlorobut-2-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14138473.png)
